- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Cas no 629-11-8 (1,6-Hexanediol)

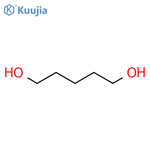

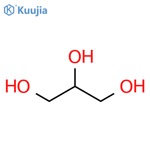

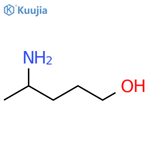

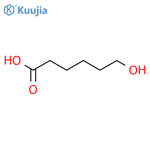

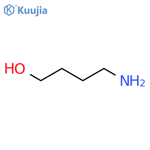

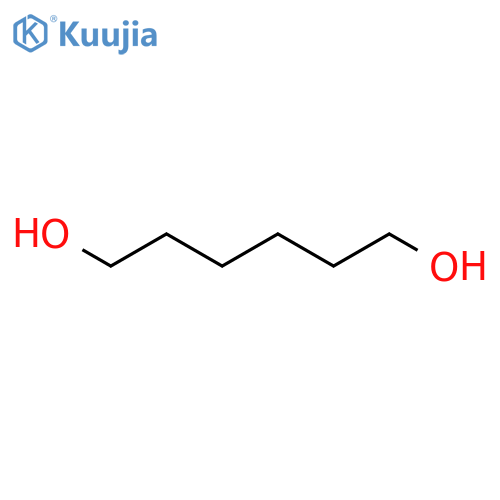

1,6-ヘキサンジオール(C6H14O2)は、直鎖状の脂肪族ジオールであり、2つのヒドロキシル基を有する六炭素化合物です。主にポリウレタン、ポリエステル、エポキシ樹脂などの高分子合成における重要な中間体として利用されます。高い反応性と優れた熱安定性を備えており、低揮発性と良好な溶解性を示すため、コーティング剤や接着剤の原料としても適しています。また、柔軟性と耐水性に優れた製品を製造可能で、工業用途において幅広い応用が可能です。環境負荷が比較的低いことも特徴の一つです。

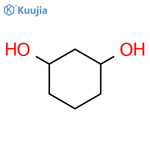

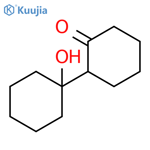

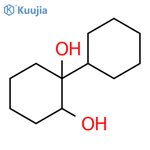

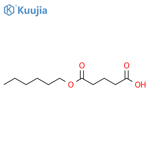

1,6-Hexanediol structure

商品名:1,6-Hexanediol

1,6-Hexanediol 化学的及び物理的性質

名前と識別子

-

- Hexane-1,6-diol

- Hexamethylene glycol

- 1,6-Hexanediol

- 1,6-Dihydroxyhexane

- 1,6-HDO

- HDO

- Hexamethylenediol

- Hexane-1,6-diol

- -Hexanediol

- Hexanediol-(1,6)

- α,ω

- 1,6-Hexylene Glycol

- alpha,omega-Hexanediol

- .alpha.,.omega.-Hexanediol

- 6-hydroxy-1-hexanol

- XXMIOPMDWAUFGU-UHFFFAOYSA-N

- ZIA319275I

- HEZ

- 1,6hexanediol

- 1,6 hexanediol

- 1.6-hexanediol

- 1.6-hexandiol

- 1,6-hexandiol

- 1,6-hexane diol

- .omega.-Hexanediol

- 1,6-hexan-diol

- hexan-1,6-diol

- He

- MFCD00002985

- 27236-13-1

- UNII-ZIA319275I

- AS-12686

- A834086

- 1,6-Hexanediol, 99%

- NSC508

- Q161563

- J-504039

- InChI=1/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H

- EINECS 211-074-0

- CCRIS 8982

- AI3-03307

- CHEMBL458616

- 1,1,6,6-D4-1,6-HEXANDIOL

- F0001-1701

- HSDB 6488

- CAS-629-11-8

- NCGC00258004-01

- Z104473540

- EN300-19325

- 1,6-HEXANEDIOL [HSDB]

- 629-11-8

- Tox21_200450

- 1,6-Hexanediol, >=99% C6-Dioles basis (GC)

- DTXCID907265

- DTXSID1027265

- CHEBI:43078

- 1,6-Hexanediol, 97%

- NS00001150

- NCGC00248624-01

- NSC 508

- HO(CH2)6OH

- BRN 1633461

- BP-21412

- CS-W011221

- NSC-508

- WLN: Q6Q

- SCHEMBL15343

- EC 211-074-0

- DB02210

- HEXANEDIOL [INCI]

- AKOS003242194

- FT-0607014

- H0099

- HEXAMETHYLENE GLYCOL [MI]

- 1,6-Hexanediol,98%

- HY-W010505

- DB-027344

- doi:10.14272/XXMIOPMDWAUFGU-UHFFFAOYSA-N.1

- G81203

- FH34814

-

- MDL: MFCD00002985

- インチ: 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

- InChIKey: XXMIOPMDWAUFGU-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]

- BRN: 1633461

計算された属性

- せいみつぶんしりょう: 118.09942

- どういたいしつりょう: 118.099

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 31.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 40.5

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 0.96

- ゆうかいてん: 38-42 °C (lit.)

- ふってん: 250 °C(lit.)

- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >

- 屈折率: 1.457

- PH値: 7.6 (900g/l, H2O, 20℃)

- ようかいど: H2O: 0.1 g/mL, clear, colorless

- すいようせい: 500 g/L

- PSA: 40.46

- LogP: 0.53140

- マーカー: 4690

- ようかいせい: 水、メタノール、ブタノール、酢酸ブチルに溶解し、熱エーテルに微溶解し、ベンゼンに溶解しない。

- 濃度: ~6 M in H2O

- じょうきあつ: 0.53 mmHg ( 20 °C)

- かんど: Hygroscopic

1,6-Hexanediol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S23;S24/25;S36/37

- RTECS番号:MO2100000

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S23;S24/25;S36/37

- どくせい:LD50 orally in rats: 3.73 g/kg (Carpenter)

- リスク用語:R36/37/38

- 爆発限界値(explosive limit):6.6-16%(V)

1,6-Hexanediol 税関データ

- 税関コード:29053980

1,6-Hexanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 178514-250G |

1,6-Hexanediol, 97% |

629-11-8 | 97% | 250G |

¥ 180 | 2022-04-26 | |

| Enamine | EN300-19325-0.5g |

hexane-1,6-diol |

629-11-8 | 95.0% | 0.5g |

$21.0 | 2025-02-19 | |

| Life Chemicals | F0001-1701-0.25g |

1,6-Hexanediol |

629-11-8 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0001-1701-5g |

1,6-Hexanediol |

629-11-8 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| abcr | AB117021-500 g |

1,6-Hexanediol, 97%; . |

629-11-8 | 97% | 500 g |

€60.00 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003898-5g |

1,6-Hexanediol |

629-11-8 | 5g |

¥33 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-100g |

1,6-Hexanediol |

629-11-8 | 98% | 100g |

¥51.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-500g |

1,6-Hexanediol |

629-11-8 | 98% | 500g |

¥158.90 | 2023-09-02 | |

| Life Chemicals | F0001-1701-1g |

1,6-Hexanediol |

629-11-8 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Life Chemicals | F0001-1701-2.5g |

1,6-Hexanediol |

629-11-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 |

1,6-Hexanediol 合成方法

合成方法 1

はんのうじょうけん

1.1 157 - 158 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Calcium pantothenate , MOPS , Disodium phosphate , Ferrous sulfate , Ammonium sulfate , Ammonium chloride Catalysts: Acetyl coenzyme A acetyltransferase , Acyl coenzyme A dehydrogenase , 3-Hydroxyacyl coenzyme A dehydrogenase , Alcohol dehydrogenase , Fatty acyl coenzyme A reductase (aldehyde-forming) Solvents: Water ; 37 °C

リファレンス

- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,

1,6-Hexanediol Raw materials

1,6-Hexanediol Preparation Products

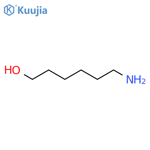

- 6-Amino-1-hexanol (4048-33-3)

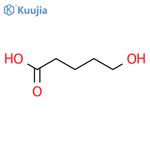

- Pentanoic acid,5-hydroxy- (13392-69-3)

- 1,3-Cyclohexanediol (504-01-8)

- Methylcyclohexane (108-87-2)

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- Hexane-2,6-diol (928-40-5)

- 4-Amino-1-pentanol (927-55-9)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

- cyclohexyl butyrate (1551-44-6)

- amyl caproate (540-07-8)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- 6-Hydroxyhexanoic acid (1191-25-9)

- Cyclohexyl hexanoate (6243-10-3)

- 4-Methyl-1-pentanol (626-89-1)

- Cyclopentanol (96-41-3)

- cyclohex-2-en-1-one (930-68-7)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- 5-Methylhexanol (627-98-5)

- Cyclohexyl Propionate (6222-35-1)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

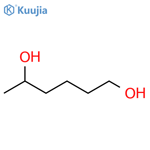

- pentane-1,5-diol (111-29-5)

- 4-Aminobutan-1-ol (13325-10-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

- Pentanoic acid, hexylester (1117-59-5)

- 5-Amino-1-pentanol (2508-29-4)

- Cyclohexane-1,2-diol (931-17-9)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- 1,4-Pentanediol (626-95-9)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

- 1,4-Butanediol (110-63-4)

1,6-Hexanediol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:629-11-8)

注文番号:SDF457

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 27 November 2024 14:57

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-11-8)1,6-己二醇 (HDO)

注文番号:LE5872254

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:45

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-11-8)1,6-Hexanediol

注文番号:LE6301

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-11-8)1,6-Hexanediol

注文番号:LE18583

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

1,6-Hexanediol 関連文献

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:629-11-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:629-11-8)1,6-Hexanediol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ